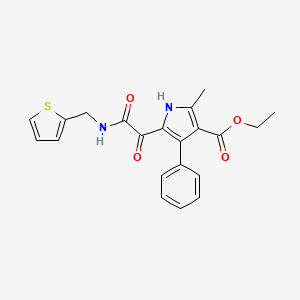

乙酸2-甲基-5-(2-氧代-2-((噻吩-2-基甲基)氨基)乙酰)-4-苯基-1H-吡咯-3-羧酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound ethyl 2-methyl-5-(2-oxo-2-((thiophen-2-ylmethyl)amino)acetyl)-4-phenyl-1H-pyrrole-3-carboxylate is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties. While none of the provided papers directly discuss this exact compound, they do provide insights into similar pyrrole derivatives, which can help infer some aspects of the compound .

Synthesis Analysis

The synthesis of related pyrrole derivatives often involves multicomponent reactions or cyclization processes. For instance, ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates are synthesized from ethyl 2-nitro-5-oxo-3,5-diarylpentanoates using triethylphosphite under microwave irradiation, as described in one study . Another paper discusses the synthesis of ethyl 5-oxo-2-phenyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrrole-3-carboxylate through azo-coupling . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is often elucidated using spectroscopic techniques such as FT-IR, NMR, and sometimes X-ray crystallography . Density functional theory (DFT) calculations are also employed to predict and confirm the molecular geometry and vibrational frequencies . These techniques would likely be applicable in analyzing the molecular structure of the target compound.

Chemical Reactions Analysis

Pyrrole derivatives can participate in various chemical reactions. The papers describe reactions such as the formation of tautomeric hydrazone mixtures , and the synthesis of novel inhibitors through structure-activity relationship (SAR) studies . These reactions are indicative of the reactivity of the pyrrole core and the potential for the target compound to undergo similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives can be quite diverse. The papers suggest that these compounds can exhibit properties such as atropisomerism due to high energy barriers for bond rotation , and the formation of different polymorphs with distinct molecular dimers . The target compound may also display unique properties such as nonlinear optical (NLO) behavior and molecular electrostatic potential (MEP) characteristics, which can be evaluated using DFT calculations .

科学研究应用

化学合成与反应

Youssef等人(2011年)的研究探讨了某些吡咯衍生化合物的制备和反应,揭示了它们在生成具有优异生物杀菌性能的新杂环系统方面的潜力,对革兰氏阳性和阴性细菌以及类酵母和丝状真菌具有杀菌作用(Youssef, M., S. Abbady, M., Ahmed, R. A., & Omar, A. A., 2011)。

另一项研究集中在通过环加成反应合成四氢吡啶,展示了该化合物作为偶极子合成子在创造具有完全区域选择性的高度官能化结构中的作用(Zhu, X.-F., Lan, J., & Kwon, O., 2003)。

抗菌活性

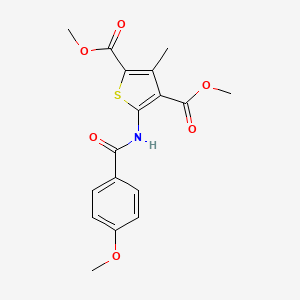

对噻吩羧酸酯衍生物的研究突出了它们的合成和显著的抗菌活性。这些化合物被测试对抗各种细菌和真菌菌株,展示了有希望的抗菌和抗真菌性能(Faty, R., Hussein, H., & Youssef, A. M. S., 2010)。

Mabkhot等人(2015年)合成了乙酸乙酯-5-乙酰基-4-甲基-2-(苯胺基)噻吩-3-羧酸酯衍生物,并评估了它们的体外抗菌功效。一些衍生物对特定真菌菌株显示出比标准药物更高的效力,表明开发新的抗菌剂的潜力(Mabkhot, Y., Kaal, N. A., Alterary, S., Al-showiman, S., Barakat, A., Ghabbour, H., & Frey, W., 2015)。

化学传感器

- 基于乙酸乙酯-5-苯基-6-氧-1-氮杂双环[3.1.0]己烷-2-羧酸酯衍生物的一种新型化学传感器被开发用于裸眼识别Cu2+、Zn2+和Co2+等金属离子,展示了该化合物在检测和区分各种环境中的金属离子方面的实用性(Aysha, T., Mohamed, M. B., El-Sedik, M. S., & Youssef, Y., 2021)。

作用机制

Target of Action

The compound contains a thiophene ring, which is a common structural motif in many biologically active compounds . Thiophene derivatives have been reported to exhibit a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities . .

属性

IUPAC Name |

ethyl 2-methyl-5-[2-oxo-2-(thiophen-2-ylmethylamino)acetyl]-4-phenyl-1H-pyrrole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O4S/c1-3-27-21(26)16-13(2)23-18(17(16)14-8-5-4-6-9-14)19(24)20(25)22-12-15-10-7-11-28-15/h4-11,23H,3,12H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYJLPEQRAWTIDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1C2=CC=CC=C2)C(=O)C(=O)NCC3=CC=CS3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-methyl-5-(2-oxo-2-((thiophen-2-ylmethyl)amino)acetyl)-4-phenyl-1H-pyrrole-3-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-cyclohexyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2500502.png)

![4-[(2S)-2-Aminopropyl]-N,N,3-trimethylaniline;dihydrochloride](/img/structure/B2500503.png)

![4-(N,N-diethylsulfamoyl)-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2500509.png)

![N-(3-chloro-2-methylphenyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2500513.png)

![N-[(Z)-1-(2-methyl-2H-chromen-3-yl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B2500514.png)

![2-[(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]isoindole-1,3-dione](/img/structure/B2500518.png)